Murideoxycholic acid
Overview
Description
Murocholic acid is a bile acid predominantly found in mice, with low concentrations in other species. It differs from primary bile acids found in humans, such as cholic acid and chenodeoxycholic acid, by having a hydroxyl group in the β-configuration at the 6-position . The orientation of the hydroxyl group at the 7-position defines α- or β-murocholic acid . Murocholic acids are detectable at low concentrations in human urine .
Mechanism of Action
Target of Action
Murideoxycholic acid (MDCA), also known as Murocholic acid, is a secondary bile acid . It is produced from α-muricholic acid and β-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species . The primary targets of MDCA are the bile acids and the microbiota in the intestine .
Mode of Action
MDCA interacts with its targets, the bile acids and the microbiota, in the intestine . It is rapidly absorbed and metabolized as an endogenous bile acid . The interaction of MDCA with its targets leads to changes in the metabolism of bile acids and the microbiota .
Biochemical Pathways
The biochemical pathways affected by MDCA involve the metabolism of bile acids and the microbiota in the intestine . MDCA is a product of the metabolism of α-muricholic acid and β-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species . The downstream effects of these pathways include the prevention of gallstone formation .
Pharmacokinetics
In terms of ADME properties, MDCA is rapidly absorbed and metabolized as an endogenous bile acid . It has a half-life of approximately 3.5 days .
Result of Action
The molecular and cellular effects of MDCA’s action include the prevention of gallstone formation . Gallstones formed during MDCA administration after a high cholesterol diet are comprised of an insoluble calcium salt of murideoxycholyl taurine .
Biochemical Analysis
Biochemical Properties
Murideoxycholic acid interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by the Cytochrome P450 (CYP) enzymes, specifically Cyp3a/Cyp3a11, Cyp2b, and Cyp2c . These enzymes catalyze the formation of this compound in hepatic microsomes .
Cellular Effects
This compound plays a crucial role in nutrient absorption and energy metabolism . It influences cell function by modulating the absorption and utilization of nutrients at the cellular level . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by Cyp3a/Cyp3a11, Cyp2b, and Cyp2c enzymes in the liver, indicating its interaction with these enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound is rapidly absorbed and metabolized as an endogenous bile acid with a half-life of approximately 3.5 days .
Metabolic Pathways
This compound is involved in the bile acid metabolic pathway. It is produced from alpha-muricholic acid and beta-muricholic acid . It is also a metabolite of lithocholic acid in liver S9 fractions from humans and other species .
Preparation Methods
Murocholic acid can be synthesized through multiple steps from chenodeoxycholic acid. For example, α-murocholic acid can be synthesized through a 9-step process from chenodeoxycholic acid with an overall yield of 26% . Industrial production methods involve the use of cytochrome P450 enzymes, specifically Cyp2c70, which catalyze the 6-hydroxylation reactions forming muricholates in rodents .
Chemical Reactions Analysis
Murocholic acid undergoes various chemical reactions, including conjugation with taurine to form tauromuricholic acids and with glycine to form glycomuricholic acids . These reactions typically occur in the liver before secretion . The enzyme responsible for these reactions is cytochrome P450 Cyp2c70 . Common reagents used in these reactions include taurine and glycine, and the major products formed are tauromuricholic acids and glycomuricholic acids .
Scientific Research Applications
Murocholic acid has several scientific research applications. It is used in studies related to bile acid metabolism and its regulatory roles in various physiological processes. For instance, tauromuricholic acids have been shown to be potent antagonists of the bile acid receptor farnesoid X receptor (FXR) . This makes them valuable in research focused on liver diseases and metabolic disorders. Additionally, muricholic acids are used in studies involving gut microbiota and their impact on bile acid metabolism .
Comparison with Similar Compounds
Murocholic acid is similar to other bile acids such as cholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it is unique due to the presence of a hydroxyl group in the β-configuration at the 6-position . This structural difference gives murocholic acid distinct properties and functions compared to other bile acids. Similar compounds include α-muricholic acid, β-muricholic acid, γ-muricholic acid (hyocholic acid), and ω-muricholic acid .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABKXLVXPYZII-PLYQRAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861652 | |
Record name | Murideoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Murocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
668-49-5 | |
Record name | Murideoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Murideoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Murideoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MURIDEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Murocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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